molecular formula C14H12N2O6S B6411161 4-(3-Methylsulfonylaminophenyl)-2-nitrobenzoic acid CAS No. 1261917-56-9

4-(3-Methylsulfonylaminophenyl)-2-nitrobenzoic acid

Cat. No.: B6411161
CAS No.: 1261917-56-9
M. Wt: 336.32 g/mol
InChI Key: GMUQIWROFKDJRG-UHFFFAOYSA-N
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Description

4-(3-Methylsulfonylaminophenyl)-2-nitrobenzoic acid is an organic compound that features both a nitro group and a sulfonamide group attached to a benzoic acid core

Properties

IUPAC Name

4-[3-(methanesulfonamido)phenyl]-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O6S/c1-23(21,22)15-11-4-2-3-9(7-11)10-5-6-12(14(17)18)13(8-10)16(19)20/h2-8,15H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUQIWROFKDJRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692084
Record name 3'-[(Methanesulfonyl)amino]-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261917-56-9
Record name 3'-[(Methanesulfonyl)amino]-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylsulfonylaminophenyl)-2-nitrobenzoic acid typically involves a multi-step process. One common method starts with the nitration of benzoic acid to introduce the nitro group. This is followed by the sulfonation of the resulting nitrobenzoic acid to attach the sulfonamide group. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. The purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylsulfonylaminophenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The methylsulfonyl group can be oxidized to a sulfone group using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, or sodium borohydride.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Nucleophiles: Ammonia, amines, or other nucleophilic species.

Major Products

    Reduction: 4-(3-Aminophenyl)-2-nitrobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Oxidation: this compound sulfone.

Scientific Research Applications

4-(3-Methylsulfonylaminophenyl)-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-(3-Methylsulfonylaminophenyl)-2-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzoic acid: Lacks the sulfonamide group, making it less versatile in certain reactions.

    3-Methylsulfonylaminobenzoic acid: Lacks the nitro group, affecting its redox properties.

    2-Nitrobenzenesulfonamide: Similar functional groups but different structural arrangement.

Uniqueness

4-(3-Methylsulfonylaminophenyl)-2-nitrobenzoic acid is unique due to the presence of both a nitro group and a sulfonamide group on the benzoic acid core

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